

# Spectroscopic Profile of **cis**-Dihydrocarvone: A Technical Guide

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## Compound of Interest

Compound Name: **cis**-Dihydrocarvone

Cat. No.: **B1211938**

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the monoterpenoid ketone, **cis**-dihydrocarvone. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing key spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis.

**cis**-Dihydrocarvone, a naturally occurring monoterpenoid, is a constituent of various essential oils. Its structural elucidation and characterization are crucial for its potential applications in flavor, fragrance, and pharmaceutical industries. This technical guide presents a comprehensive summary of its spectroscopic data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry for **cis**-dihydrocarvone.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **cis**-Dihydrocarvone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.73	s	-	H-10a
4.71	s	-	H-10b
2.50 - 2.60	m	-	H-2
2.25 - 2.40	m	-	H-5
1.95 - 2.10	m	-	H-6a
1.80 - 1.95	m	-	H-3a
1.74	s	-	H-9
1.60 - 1.75	m	-	H-4a
1.40 - 1.55	m	-	H-4b
1.25 - 1.35	m	-	H-3b
1.03	d	6.8	H-7

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **cis-Dihydrocarvone**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
213.2	C-1 (C=O)
148.9	C-8
109.1	C-10
49.3	C-2
44.8	C-5
35.1	C-6
30.8	C-4
28.1	C-3
20.2	C-9
14.7	C-7

Table 3: Infrared (IR) Spectroscopy Data for **cis-Dihydrocarvone**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
2960 - 2850	C-H stretch (alkane)
1708	C=O stretch (ketone)
1645	C=C stretch (alkene)
1455	C-H bend (alkane)
888	=C-H bend (alkene)

Table 4: Mass Spectrometry (MS) Data for **cis-Dihydrocarvone**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
152	25	[M] <sup>+</sup>
137	15	[M - CH <sub>3</sub> ] <sup>+</sup>
110	30	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
95	100	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (base peak)
82	60	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
67	85	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
41	70	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for **cis-dihydrocarvone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of purified **cis-dihydrocarvone** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

- <sup>1</sup>H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are acquired with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

Sample Preparation: As **cis-dihydrocarvone** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

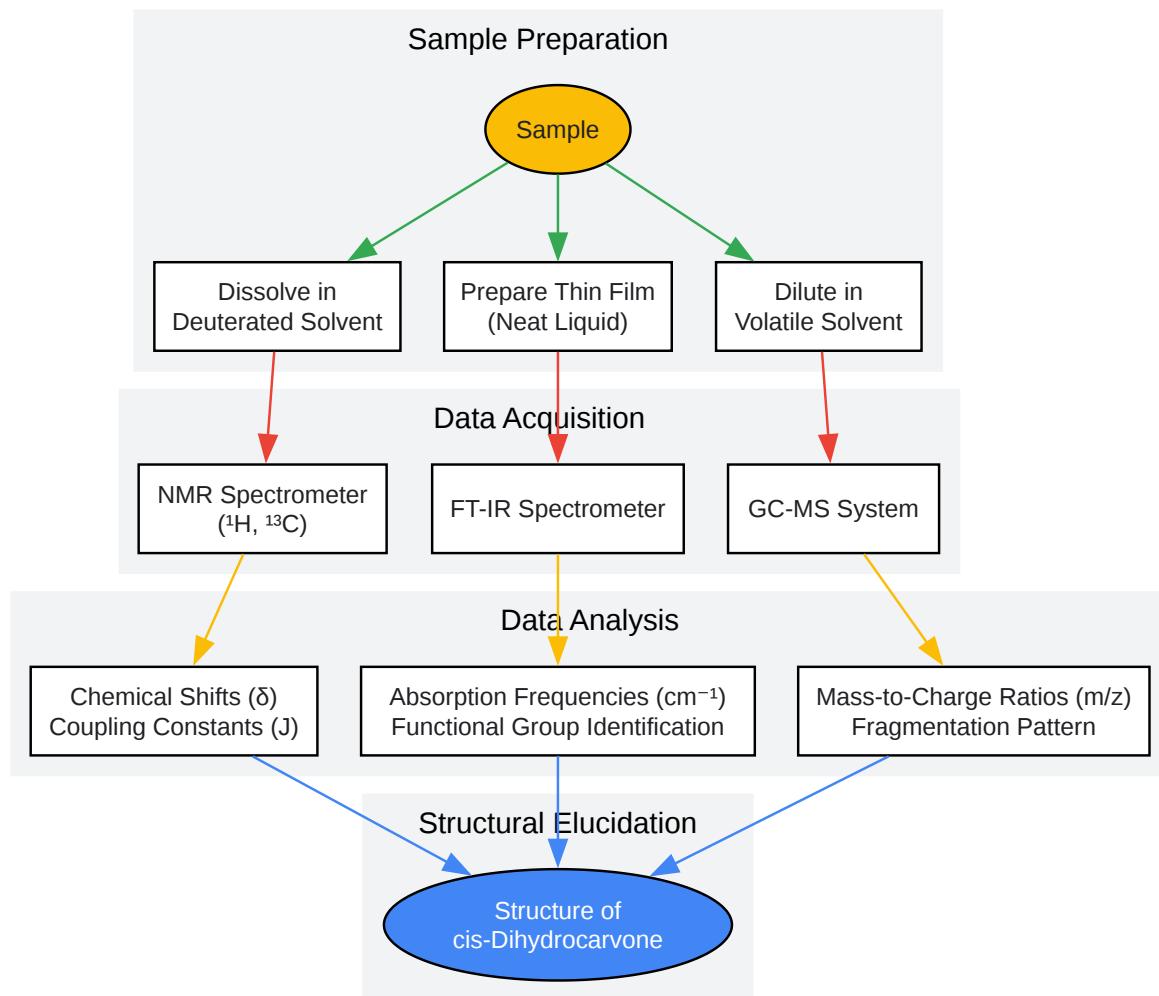
Sample Preparation: A dilute solution of **cis-dihydrocarvone** is prepared in a volatile organic solvent, such as dichloromethane or hexane (e.g., 1  $\mu\text{L}$  of sample in 1 mL of solvent).

Instrumentation and Data Acquisition: GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer.

- Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness), is typically used. Helium is employed as the carrier gas at a constant flow rate. The oven temperature program usually starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) to ensure separation of components. The sample is injected in split mode.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of approximately m/z 40-400. The molecular ion and characteristic fragment ions are identified from the resulting mass spectrum. The NIST Mass Spectral Library can be used to aid in the identification of the compound.[1]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as **cis-dihydrocarvone**.



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Caption: Workflow for Spectroscopic Analysis of **cis-Dihydrocarvone**.

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## References

- 1. cis-Dihydrocarvone | C<sub>10</sub>H<sub>16</sub>O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

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